molecular formula C24H24N4O4S B295749 5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295749
M. Wt: 464.5 g/mol
InChI Key: PVUDYSUQKRFLLA-LCQIMXFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a multi-step process. One efficient method is the one-pot synthesis, which combines [3+3] cycloaddition, reduction, and deamination reactions . This method allows for the formation of the fused heterocyclic compound in a single reaction vessel, improving efficiency and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Triethylamine (Et3N): Used as a catalyst in condensation reactions.

    Carbon Disulfide (CS2): Used in cycloaddition reactions to form thiadiazolo derivatives.

Major Products

Scientific Research Applications

5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-IMINO-2-ISOPROPYL-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O4S/c1-15(2)23-27-28-21(25)18(22(29)26-24(28)33-23)13-16-9-10-19(20(14-16)30-3)32-12-11-31-17-7-5-4-6-8-17/h4-10,13-15,25H,11-12H2,1-3H3/b18-13-,25-21?

InChI Key

PVUDYSUQKRFLLA-LCQIMXFNSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)/C(=O)N=C2S1

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)C(=O)N=C2S1

Origin of Product

United States

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